molecular formula C13H16O2 B2402026 ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate CAS No. 27278-76-8

ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate

Cat. No.: B2402026
CAS No.: 27278-76-8
M. Wt: 204.269
InChI Key: KOACXUOASKUNMQ-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature and various industrial applications. This particular compound features a cyclopropane ring, which is a three-membered carbon ring, making it structurally unique and interesting for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate typically involves the esterification of 2alpha-Benzylcyclopropane-1beta-carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the ester using lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Hydrolysis: 2alpha-Benzylcyclopropane-1beta-carboxylic acid and ethanol.

    Reduction: 2alpha-Benzylcyclopropane-1beta-carbinol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The cyclopropane ring may also play a role in its biological activity by providing a rigid and unique structural framework.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.

    Methyl butanoate: Another ester with a fruity smell, used in flavorings and fragrances.

    Propyl ethanoate: An ester with a pear-like aroma, used in perfumes and flavorings.

Uniqueness

ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. The presence of the benzyl group also adds to its uniqueness, making it a valuable compound for various chemical and biological studies.

Properties

IUPAC Name

ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-15-13(14)12-9-11(12)8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOACXUOASKUNMQ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27278-76-8
Record name rac-ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.